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Cat. No.: B033387 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative spectroscopic analysis of 5-Methoxyoxazole-2-carboxylic
acid and its corresponding methyl ester, methyl 5-methoxyoxazole-2-carboxylate. The following

sections detail the anticipated spectroscopic characteristics of these two compounds based on

established principles and data from closely related analogs. This information is crucial for the

identification, characterization, and quality control of these compounds in research and

development settings.

Spectroscopic Data Summary
The expected spectroscopic data for 5-Methoxyoxazole-2-carboxylic acid and methyl 5-

methoxyoxazole-2-carboxylate are summarized in the tables below. These values are predicted

based on the analysis of similar oxazole derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Compound Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity

5-Methoxyoxazole-2-

carboxylic acid
COOH 10.0 - 13.0 Singlet

H-4 7.0 - 7.5 Singlet

-OCH₃ 3.9 - 4.2 Singlet

Methyl 5-

methoxyoxazole-2-

carboxylate

H-4 7.0 - 7.5 Singlet

COOCH₃ (-C=O) 3.8 - 4.0 Singlet

-OCH₃ (ring) 3.9 - 4.2 Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Compound Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

5-Methoxyoxazole-2-carboxylic

acid
C=O 160 - 165

C-2 158 - 162

C-5 150 - 155

C-4 100 - 105

-OCH₃ 55 - 60

Methyl 5-methoxyoxazole-2-

carboxylate
C=O 158 - 162

C-2 158 - 162

C-5 150 - 155

C-4 100 - 105

COOCH₃ (-C=O) 52 - 55

-OCH₃ (ring) 55 - 60

Table 3: Predicted IR, Mass Spectrometry, and UV-Vis Data
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Spectroscopic
Method

Parameter
5-Methoxyoxazole-
2-carboxylic Acid

Methyl 5-
methoxyoxazole-2-
carboxylate

IR Spectroscopy
ν(O-H) of COOH

(cm⁻¹)
2500 - 3300 (broad) N/A

ν(C=O) (cm⁻¹) 1700 - 1725 1720 - 1740

ν(C-O) (cm⁻¹) 1210 - 1320 1200 - 1300

Mass Spectrometry Molecular Formula C₅H₅NO₄ C₆H₇NO₄

Molecular Weight (

g/mol )
143.10 157.12

Predicted [M-H]⁻

(m/z)
142.02 N/A

Predicted [M+H]⁺

(m/z)
144.03 158.05

UV-Vis Spectroscopy λmax (nm) in Ethanol ~250 - 270 ~250 - 270

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of the

title compounds. These protocols are based on established procedures for similar oxazole

derivatives.

Synthesis of 5-Methoxyoxazole-2-carboxylic Acid
A plausible synthetic route to 5-methoxyoxazole-2-carboxylic acid involves the hydrolysis of

its corresponding ester.

Ester Hydrolysis: Methyl 5-methoxyoxazole-2-carboxylate (1.0 eq) is dissolved in a mixture

of methanol and water.

Lithium hydroxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature

for 2-4 hours.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b033387?utm_src=pdf-body
https://www.benchchem.com/product/b033387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the methanol is removed under reduced pressure.

The aqueous solution is acidified to pH 2-3 with 1M HCl.

The resulting precipitate is collected by filtration, washed with cold water, and dried under

vacuum to yield 5-methoxyoxazole-2-carboxylic acid.

Synthesis of Methyl 5-methoxyoxazole-2-carboxylate
The synthesis of the methyl ester can be achieved via several routes, one common method

being the reaction of a corresponding amide with a source of the methoxy group. A more direct

approach for the purpose of this guide is esterification of the carboxylic acid.

Fischer Esterification: 5-Methoxyoxazole-2-carboxylic acid (1.0 eq) is dissolved in

anhydrous methanol.

A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.

The reaction mixture is heated to reflux for 4-6 hours.

The reaction is monitored by TLC.

After cooling to room temperature, the solvent is evaporated.

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate

solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give

methyl 5-methoxyoxazole-2-carboxylate.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.
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IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer. Samples are analyzed as a KBr pellet or as a thin film on a NaCl plate.

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an

electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-

flight (TOF) mass analyzer.

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using

a quartz cuvette with a 1 cm path length. Samples are dissolved in ethanol to a

concentration of approximately 10⁻⁵ M.

Visualizations
Logical Relationship for Spectroscopic Comparison
The following diagram illustrates the key structural differences between 5-methoxyoxazole-2-
carboxylic acid and its methyl ester that give rise to their distinct spectroscopic features.
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Caption: Structural and Spectroscopic Differentiation.

Experimental Workflow for Synthesis and Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b033387?utm_src=pdf-body
https://www.benchchem.com/product/b033387?utm_src=pdf-body
https://www.benchchem.com/product/b033387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This diagram outlines the general workflow from synthesis to spectroscopic characterization for

both compounds.
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Caption: Synthesis to Analysis Workflow.

To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methoxyoxazole-2-
carboxylic Acid and its Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033387#spectroscopic-comparison-of-5-
methoxyoxazole-2-carboxylic-acid-and-its-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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